5-Fluoro-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

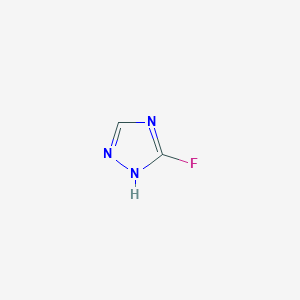

5-Fluoro-1H-1,2,4-triazole is a heterocyclic compound characterized by a five-membered ring structure containing three nitrogen atoms and one fluorine atom.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method includes the cyclization of amido-nitriles under mild reaction conditions, often catalyzed by nickel . Another approach involves the reaction of azides with fluorine-containing compounds with multiple bonds .

Industrial Production Methods: Industrial production of this compound may involve scalable synthesis techniques such as the Einhorn–Brunner reaction or the Pellizzari reaction, which are well-established methods for producing 1,2,4-triazoles .

化学反応の分析

Types of Reactions: 5-Fluoro-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The fluorine atom in the triazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated triazole derivatives, while substitution reactions can produce a variety of substituted triazoles .

科学的研究の応用

Medicinal Applications

5-Fluoro-1H-1,2,4-triazole has been extensively studied for its pharmacological properties. It is recognized for its antibacterial , antifungal , and anticancer activities.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit potent antibacterial effects against a range of pathogens. For instance:

- A study synthesized 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols and assessed their antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The most effective compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like gentamicin and ciprofloxacin .

- Another study reported that 5-fluoro derivatives displayed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing MIC values as low as 0.25 μg/mL .

Antifungal Activity

This compound also demonstrates antifungal properties. Research highlighted its effectiveness against various fungal strains:

- Compounds derived from this compound were tested against Candida albicans and exhibited significant antifungal activity with MIC values lower than those of traditional antifungal agents like fluconazole .

Anticancer Activity

The compound has shown promise as an anticancer agent:

- Fluorinated triazoles have been identified as potential inhibitors of HER2 tyrosine kinase in breast cancer cells. In vitro studies demonstrated that certain derivatives had IC50 values significantly lower than non-fluorinated counterparts .

Agricultural Applications

This compound is also utilized in agriculture as a fungicide and herbicide.

Fungicides

Research has established the efficacy of this compound in controlling fungal diseases in crops:

- Studies have shown that triazole derivatives can inhibit the growth of various plant pathogens, making them suitable candidates for developing agricultural fungicides .

Herbicides

Additionally, derivatives of this compound have been explored for their potential as herbicides due to their ability to disrupt plant growth processes .

Material Science Applications

Beyond biological applications, this compound is being investigated for its role in material science.

Corrosion Inhibitors

The compound has been studied for its effectiveness as a corrosion inhibitor in metal protection:

- Research indicates that triazole-based compounds can form protective films on metal surfaces, reducing corrosion rates significantly .

Polymer Chemistry

In polymer chemistry, this compound is used to synthesize functionalized polymers with enhanced properties:

- These polymers exhibit improved thermal stability and mechanical strength due to the incorporation of triazole units into their structures .

Data Tables

| Application Area | Activity Type | Notable Findings |

|---|---|---|

| Medicinal | Antibacterial | MIC as low as 0.25 μg/mL against MRSA |

| Antifungal | Effective against Candida albicans | |

| Anticancer | IC50 values significantly lower than non-fluorinated | |

| Agricultural | Fungicide | Effective against various plant pathogens |

| Herbicide | Disruption of plant growth processes | |

| Material Science | Corrosion Inhibitor | Forms protective films on metal surfaces |

| Polymer Chemistry | Enhanced thermal stability and mechanical strength |

Case Studies

Several case studies illustrate the applications of this compound:

- Antibacterial Study : A series of synthesized triazole derivatives were tested against MRSA and demonstrated higher potency than conventional antibiotics like vancomycin .

- Anticancer Research : Fluorinated triazoles were evaluated for their ability to inhibit HER2 tyrosine kinase in breast cancer cells with promising results indicating potential as therapeutic agents .

- Agricultural Application : The effectiveness of triazole derivatives as fungicides was demonstrated in field trials where they significantly reduced fungal infections in crops .

作用機序

The mechanism of action of 5-Fluoro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond acceptor and donor, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects .

類似化合物との比較

1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.

4,5-Dihydro-1H-1,2,4-triazole: A reduced form of the triazole ring with different chemical properties.

Uniqueness: 5-Fluoro-1H-1,2,4-triazole is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to other triazole derivatives .

生物活性

5-Fluoro-1H-1,2,4-triazole is a fluorinated derivative of the triazole class known for its diverse biological activities. This compound has garnered attention in pharmacology due to its potential as an antimicrobial agent, anticancer drug, and anti-inflammatory substance. This article reviews the biological activity of this compound based on recent research findings.

Antimicrobial Activity

This compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Research by Gao et al. (2018) demonstrated that triazole derivatives showed enhanced antibacterial effects compared to their parent compounds. For instance, hybrid compounds synthesized from this compound displayed remarkable activity against resistant strains like Bacillus subtilis and Staphylococcus aureus .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-F-Triazole A | Bacillus subtilis | 1.56 µg/mL |

| 5-F-Triazole B | Staphylococcus aureus | 3.25 µg/mL |

| 5-F-Triazole C | Escherichia coli | 6.25 µg/mL |

The presence of fluorine in the triazole ring enhances lipophilicity and membrane permeability, which contributes to its antibacterial potency .

Antifungal Activity

The compound also exhibits antifungal properties. Studies have shown that derivatives of this compound are effective against various fungal strains, including Candida albicans. The mechanism involves disrupting fungal cell membrane integrity and inhibiting ergosterol biosynthesis .

Anticancer Properties

Recent investigations into the anticancer activity of this compound have shown promising results. Cheng et al. (2007) reported that fluorinated triazoles act as potent inhibitors of HER2 tyrosine kinase in breast cancer cells. The synthesized analogs demonstrated IC50 values indicating moderate sensitivity against various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .

Table 2: Anticancer Activity of Fluorinated Triazoles

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Fluorinated A | MCF-7 | 31.6 |

| Fluorinated B | HT-29 | 33 |

| Fluorinated C | A549 (Lung) | 28 |

The incorporation of fluorine enhances the lipophilicity and stability of these compounds, making them more effective against cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory properties. A study assessing the effects on cytokine release indicated that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The presence of specific substituents influenced the degree of inhibition observed .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound derivatives:

- Case Study on Antimycobacterial Activity : A derivative featuring a phenylpiperazine moiety exhibited significant antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis, outperforming standard treatments like isoniazid .

- Evaluation of Antiproliferative Effects : Compounds derived from this compound were tested for antiproliferative activity against various cell lines. Results indicated that certain derivatives had lower toxicity while maintaining high efficacy against targeted cells .

特性

IUPAC Name |

5-fluoro-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2FN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBHMFCHWRGFAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。